(2-Acetylnaphthalen-1-yl) 4-methylbenzoate
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Overview
Description
(2-Acetylnaphthalen-1-yl) 4-methylbenzoate is an organic compound that belongs to the class of aromatic esters This compound is characterized by the presence of an acetylnaphthalene moiety linked to a methylbenzoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Acetylnaphthalen-1-yl) 4-methylbenzoate typically involves the esterification of 2-acetylnaphthalene with 4-methylbenzoic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is usually heated to facilitate the esterification process, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Chemical Reactions Analysis
Types of Reactions
(2-Acetylnaphthalen-1-yl) 4-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce alcohol derivatives.
Scientific Research Applications
(2-Acetylnaphthalen-1-yl) 4-methylbenzoate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying esterification reactions.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development and biochemical studies.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which (2-Acetylnaphthalen-1-yl) 4-methylbenzoate exerts its effects depends on its interaction with molecular targets. The ester linkage and aromatic rings allow it to participate in various biochemical pathways, potentially affecting enzyme activity or receptor binding. Detailed studies on its mechanism of action are necessary to fully understand its biological effects.
Comparison with Similar Compounds
Similar Compounds
Naphthalene Derivatives: Compounds like 2-acetylnaphthalene and 1-naphthyl acetate share structural similarities.
Benzoate Esters: Compounds such as methyl benzoate and ethyl benzoate are structurally related esters.
Uniqueness
(2-Acetylnaphthalen-1-yl) 4-methylbenzoate is unique due to the combination of the acetylnaphthalene and methylbenzoate moieties, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Properties
IUPAC Name |
(2-acetylnaphthalen-1-yl) 4-methylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O3/c1-13-7-9-16(10-8-13)20(22)23-19-17(14(2)21)12-11-15-5-3-4-6-18(15)19/h3-12H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDVHMOJIADREHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=C(C=CC3=CC=CC=C32)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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